Quantified Synthetic Efficiency for the Boc-7-Bromo-L-tryptophan Precursor
A defined and high-yielding synthetic procedure for Nα-Boc-7-bromo-L-tryptophan has been reported, establishing a reliable baseline for its procurement or in-house production. This efficiency is a key differentiator when compared to less well-defined or lower-yielding syntheses of alternative halogenated tryptophans. The synthesis proceeds from the deprotected 7-bromo-L-tryptophan with a measured yield of 80% [1].
| Evidence Dimension | Synthetic Yield of Nα-Boc Protection Step |
|---|---|
| Target Compound Data | 80% |
| Comparator Or Baseline | Baseline: 100% theoretical maximum yield for this step |
| Quantified Difference | 80% yield of purified product |
| Conditions | Reaction of L-7-bromotryptophan•TFA with di-tert-butyl dicarbonate (1.1 eq.) and aq. NaOH (2.0 eq.) in acetonitrile, monitored by analytical HPLC [1]. |
Why This Matters
A high, documented yield ensures cost-effectiveness and scalability for procurement or synthesis, providing a clear economic advantage over building blocks with more ambiguous or lower-yielding production methods.
- [1] Sabadasch V, Dachwitz S, Hannappel Y, Hellweg T, Sewald N. Supporting Information for Acrylamide-Based Pd-Nanoparticle Carriers as Smart Catalysts for the Suzuki–Miyaura Cross-Coupling of Amino Acids. Synthesis. 2022; p. 11. View Source
